

physical and chemical properties of Methyl 4-hydroxyoxane-4-carboxylate

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Compound of Interest

Compound Name: Methyl 4-hydroxyoxane-4-carboxylate

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An In-depth Technical Guide to Methyl 4-hydroxyoxane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 4-hydroxyoxane-4-carboxylate is a heterocyclic organic compound featuring a tetrahydropyran ring substituted with both a hydroxyl group and a methyl carboxylate at the C4 position. This unique arrangement of functional groups—a tertiary alcohol and an ester on a cyclic ether backbone—makes it a potentially valuable building block in medicinal chemistry and organic synthesis. Its structural motifs are found in various biologically active molecules, suggesting its utility in the development of novel therapeutics. This guide provides a comprehensive overview of its known and predicted physicochemical properties, safety and handling protocols, a plausible synthetic route, and expected spectroscopic characteristics. The content herein is designed to be a vital resource for researchers, offering both established data and scientifically grounded predictions to facilitate its use in laboratory settings.

Chemical Identity and Molecular Structure

Methyl 4-hydroxyoxane-4-carboxylate is systematically named according to IUPAC nomenclature. Its core structure is a six-membered saturated heterocyclic ether, oxane (also known as tetrahydropyran).

- IUPAC Name: **methyl 4-hydroxyoxane-4-carboxylate**[\[1\]](#)
- Synonyms: Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate, methyl 4-hydroxytetrahydropyran-4-carboxylate[\[1\]](#)
- CAS Number: 115996-72-0[\[1\]](#)
- Molecular Formula: C₇H₁₂O₄[\[1\]](#)
- Molecular Weight: 160.17 g/mol [\[1\]](#)
- Canonical SMILES: COC(=O)C1(CCOCC1)O[\[1\]](#)
- InChI Key: YMKUGBABAIVMLG-UHFFFAOYSA-N[\[1\]](#)

Molecular Structure Diagram:

Caption: 2D structure of **Methyl 4-hydroxyoxane-4-carboxylate**.

Physicochemical Properties

Experimentally determined physical property data for **Methyl 4-hydroxyoxane-4-carboxylate** is not widely available in the literature, a common challenge for specialized research chemicals. However, computational models provide valuable estimates.

Table 1: Computed and Known Physical Properties

Property	Value	Source
Molecular Weight	160.17 g/mol	PubChem[1]
XLogP3	-0.3	PubChem[1]
Hydrogen Bond Donors	1	PubChem[1]
Hydrogen Bond Acceptors	4	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	160.07355886 Da	PubChem[1]
Appearance	Not Available	Capot Chemical MSDS[2]
Melting Point	Not Available	Capot Chemical MSDS[2]
Boiling Point	Not Available	Capot Chemical MSDS[2]
Solubility in water	Not Available	Capot Chemical MSDS[2]

The negative XLogP3 value suggests that the compound is likely hydrophilic and should exhibit good solubility in polar solvents such as water, ethanol, and methanol. The presence of both hydrogen bond donor (hydroxyl group) and acceptor (ether and carbonyl oxygens) sites further supports this prediction.

Chemical Properties and Reactivity

The reactivity of **Methyl 4-hydroxyoxane-4-carboxylate** is governed by its key functional groups: a tertiary alcohol, a methyl ester, and a tetrahydropyran ring.

- Tertiary Alcohol:** The hydroxyl group can undergo reactions typical of tertiary alcohols. It can be deprotonated by a strong base to form an alkoxide. Due to steric hindrance, oxidation of the tertiary alcohol is not facile under standard conditions. It can, however, be a leaving group in substitution reactions under acidic conditions, proceeding through a tertiary carbocation intermediate.
- Ester Group:** The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

- **Tetrahydropyran Ring:** The ether linkage in the tetrahydropyran ring is generally stable but can be cleaved under harsh acidic conditions (e.g., with strong hydrohalic acids).

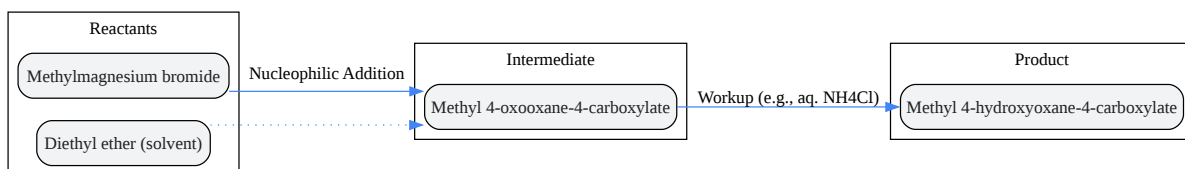
Incompatible Materials: The compound should be kept away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent unwanted reactions.^[2]

Synthesis and Purification

A specific, validated synthesis protocol for **Methyl 4-hydroxyoxane-4-carboxylate** is not readily found in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles.

Proposed Retrosynthetic Analysis and Synthesis

A logical approach would involve the nucleophilic addition of a methyl Grignard reagent to a suitable ketoester precursor.



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Caption: Proposed synthetic workflow for **Methyl 4-hydroxyoxane-4-carboxylate**.

Experimental Protocol (Hypothetical)

- **Preparation of Precursor:** The starting material, Methyl 4-oxooxane-4-carboxylate, would be dissolved in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

- **Grignard Reaction:** The solution is cooled in an ice bath, and a solution of methylmagnesium bromide (or a similar organometallic reagent) in ether is added dropwise with stirring. The reaction is allowed to proceed to completion.
- **Quenching and Workup:** The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Spectroscopic Characterization (Predicted)

For a researcher synthesizing or using this compound, spectroscopic analysis is key for identity confirmation. The following are predicted spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance)

- **-OCH₃ (methyl ester):** A sharp singlet at approximately 3.7-3.8 ppm.
- **-OH (hydroxyl):** A broad singlet, with a chemical shift that can vary depending on concentration and solvent, typically in the range of 2-4 ppm.
- **-CH₂- (ring protons):** A series of multiplets in the regions of approximately 1.6-2.0 ppm and 3.6-3.9 ppm, corresponding to the methylene groups adjacent to the carbon bearing the substituents and the ring ether oxygen, respectively.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

- **C=O (ester carbonyl):** A peak in the range of 170-175 ppm.
- **-OCH₃ (methyl ester):** A peak around 52-53 ppm.
- **C-OH (quaternary carbon):** A peak around 70-75 ppm.

- -CH₂- (ring carbons): Peaks in the range of 30-40 ppm and 60-65 ppm for the carbons adjacent to the quaternary center and the ether oxygen, respectively.

IR (Infrared) Spectroscopy

- O-H stretch (hydroxyl): A broad and strong absorption band in the region of 3200-3600 cm⁻¹.
- C-H stretch (alkane): Sharp peaks in the 2850-3000 cm⁻¹ region.
- C=O stretch (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.
- C-O stretch (ether and ester): Strong absorptions in the 1050-1250 cm⁻¹ region.

Safety and Handling

Based on available safety data, **Methyl 4-hydroxyoxane-4-carboxylate** is classified as an irritant.

- Hazard Statements:
 - H315: Causes skin irritation[1]
 - H319: Causes serious eye irritation[1]
 - H335: May cause respiratory irritation[1]
- Precautionary Measures:
 - Work in a well-ventilated area, preferably a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
 - Avoid inhalation of dust, fumes, or vapors.
 - Avoid contact with skin and eyes.
 - In case of contact, rinse the affected area thoroughly with water.

- First Aid:
 - Skin Contact: Wash off with soap and plenty of water. Consult a physician.[\[2\]](#)
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[\[2\]](#)
 - Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[\[2\]](#)
 - Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[\[2\]](#)
- Disposal: Dispose of this material and its container to a licensed professional waste disposal service.[\[2\]](#)

It is important to note that the toxicological properties of this compound have not been thoroughly investigated.[\[2\]](#)

Potential Applications in Research and Drug Development

While specific applications of **Methyl 4-hydroxyoxane-4-carboxylate** are not extensively documented, its structural features suggest several potential uses in drug discovery and development.

- Scaffold for Novel Therapeutics: The tetrahydropyran ring is a common motif in many natural products and approved drugs. This compound could serve as a starting point for the synthesis of more complex molecules with potential biological activity.
- Introduction of Hydrophilicity: The hydroxyl group and the ether oxygen can improve the water solubility of a larger molecule, which is often a desirable property for drug candidates.
- Probing Structure-Activity Relationships (SAR): As a functionalized building block, it can be incorporated into known drug scaffolds to explore how changes in a particular region of the molecule affect its biological activity.

Conclusion

Methyl 4-hydroxyoxane-4-carboxylate is a compound of interest due to its unique combination of a tetrahydropyran ring, a tertiary alcohol, and a methyl ester. While experimental data on its physical properties and synthesis are scarce, this guide provides a solid foundation for its use in a research setting by presenting computed data, a plausible synthetic strategy, predicted spectroscopic characteristics, and essential safety information. As a versatile building block, it holds promise for the synthesis of novel chemical entities in the pursuit of new therapeutic agents.

References

- PubChem. (n.d.). **Methyl 4-hydroxyoxane-4-carboxylate**. National Center for Biotechnology Information.
- Capot Chemical Co., Ltd. (n.d.). MSDS of **methyl 4-hydroxyoxane-4-carboxylate**.

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Sources

- 1. Methyl 4-hydroxyoxane-4-carboxylate | C₇H₁₂O₄ | CID 13860557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-hydroxycyclohexanecarboxylate | C₈H₁₄O₃ | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]
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